molecular formula C17H13F5N4O B10893899 7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-methyl-N-[2-(trifluoromethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10893899
M. Wt: 384.30 g/mol
InChI Key: NFEMHWGKIMYZJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

7-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(TRIFLUOROMETHYL)BENZYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-METHYL-N~3~-[2-(TRIFLUOROMETHYL)BENZYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of difluoromethyl and trifluoromethyl groups enhances its binding affinity to receptors, increasing its biological activity . The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Properties

Molecular Formula

C17H13F5N4O

Molecular Weight

384.30 g/mol

IUPAC Name

7-(difluoromethyl)-5-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H13F5N4O/c1-9-6-13(14(18)19)26-15(25-9)11(8-24-26)16(27)23-7-10-4-2-3-5-12(10)17(20,21)22/h2-6,8,14H,7H2,1H3,(H,23,27)

InChI Key

NFEMHWGKIMYZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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